CGP77675

Catalog No.
S523357
CAS No.
234772-64-6
M.F
C26H29N5O2
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP77675

Standard 2i stem cell media with MEK inhibitor PD0325901 causes irreversible genomic damage, including DNA hypomethylation and aneuploidy. CGP77675, a selective Src inhibitor, is the core component of the alternative 2i (a2i) system, avoiding these defects.

  • Enables sustained mESC self-renewal in serum-free conditions without MEK/ERK pathway inhibition.
  • Preserves genomic imprints and developmental potential; cells remain competent for germline transmission.
  • Used with GSK3 inhibitor CHIR99021; ideal for blastocyst injection workflows and hPSC naïve state maintenance.

CAS Number

234772-64-6

Product Name

CGP77675

IUPAC Name

1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29)

InChI Key

WUPXZZWTHIZICK-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)phenyl)ethyl)-4-piperidinol(C119957 - M000636242), CGP 77675, CGP-77675, CGP77675

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O

The exact mass of the compound 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol is 443.23213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

CGP77675 is a highly potent and selective inhibitor of Src family kinases (SFKs), demonstrating an IC50 of 5–20 nM against purified Src[1]. While traditionally recognized for its role in studying bone resorption, its most critical procurement value lies in advanced stem cell biology. Specifically, CGP77675 is utilized as a core component of the "alternative 2i" (a2i) culture medium for mouse embryonic stem cells (mESCs)[2]. By selectively inhibiting Src rather than MEK/ERK pathways, CGP77675 enables the sustained self-renewal of pluripotent stem cells in serum-free conditions while avoiding the severe collateral toxicities associated with conventional kinase inhibition workflows [2].

Research Fit

1

Src family kinase (SFK) pathway inhibition study context, with selectivity profiling to deconvolute Src-specific signaling.

2

Orally bioavailable tool compound suitable for in vivo bone resorption and oncology research models.

3

Reported suppression of Src substrate phosphorylation (Fak, paxillin) in cellular assay contexts.

In standard "2i" stem cell culture media, researchers typically rely on the MEK inhibitor PD0325901 alongside a GSK3 inhibitor to maintain naïve pluripotency [1]. However, utilizing PD0325901 for long-term culture results in catastrophic failure at the epigenetic and genomic levels [2]. Prolonged MEK1/2 suppression causes irreversible global DNA hypomethylation, erasure of genomic imprints, and severe chromosomal instability (aneuploidy) [2]. These defects permanently compromise the developmental potential of the stem cells, rendering them unsuitable for high-fidelity chimera generation. Procurement of CGP77675 is therefore essential to bypass MEK-induced toxicity, as its targeted Src inhibition maintains the delicate balance between naïve and primed epigenetic states without eroding genomic integrity [3].

Substitution Risk

vs PP2

PP2 acts as a dual Src/EGFR inhibitor; its narrow selectivity may confound Src-specific pathway interpretation, especially in EGFR-expressing cells.

vs PP2

PP2 lacks reported in vivo bone-protective model data in comparable osteoporosis models; its oral bioavailability is limited, restricting chronic dosing research.

vs Dasatinib

Dasatinib potently targets BCR-ABL in addition to SFKs; this broader kinase profile may shift off-target engagement and limit Src-specific deconvolution.

Prevention of Global DNA Hypomethylation and Imprint Erasure

Prolonged culture of mESCs in conventional 2i media containing the MEK inhibitor PD0325901 leads to severe downregulation of DNA methyltransferases, resulting in irreversible global DNA hypomethylation and the erasure of critical genomic imprints [1]. In contrast, replacing PD0325901 with the Src inhibitor CGP77675 (the a2i condition) rescues DNA methyltransferase activity and preserves the epigenetic landscape [1]. This substitution prevents the biallelic expression of imprinted loci that plagues conventional 2i cultures, ensuring the cells retain an epigenome compatible with full developmental competence [2].

Evidence DimensionEpigenetic stability (DNA methylation maintenance)
Target Compound DataCGP77675 (1.5 µM) maintains stable DNA methylation and preserves genomic imprints during long-term culture.
Comparator Or BaselinePD0325901 (1.0 µM) induces irreversible global DNA hypomethylation and imprint erasure.
Quantified DifferenceComplete prevention of MEK-inhibitor-induced epigenetic erosion.
ConditionsLong-term passage of mESCs in serum-free media supplemented with CHIR99021 and either CGP77675 (a2i) or PD0325901 (c2i).

Securing CGP77675 is critical for researchers requiring epigenetically normal stem cells for downstream differentiation, disease modeling, or chimera generation.

Kinase Selectivity: Src vs Cdc2
Class-level inference
Src IC50 5–20 nM; Cdc2 IC50 >500-fold higher than Src IC50.
Supports Src-specific isoform selectivity context; reduces risk of cell-cycle off-target interpretation.
Based on single-study kinase assay data; broader kinase panel review advised.

Safeguarding Chromosomal Integrity During Extended Culture

A major bottleneck in pluripotent stem cell expansion is the spontaneous accumulation of chromosomal abnormalities. Conventional 2i media utilizing PD0325901 drives rapid telomere shortening, G1 cell-cycle arrest, and high rates of aneuploidy over extended passages [1]. By utilizing CGP77675 in the alternative 2i (a2i) formulation, researchers can completely bypass MEK-associated genomic instability [2]. Studies demonstrate that mESCs cultured with CGP77675 maintain a normal diploid karyotype and exhibit significantly higher chromosomal integrity compared to those subjected to long-term MEK suppression[2].

Evidence DimensionChromosomal stability (karyotypic normality)
Target Compound DataCGP77675 supports long-term culture with high chromosomal integrity and normal diploidy.
Comparator Or BaselinePD0325901 induces severe aneuploidy and chromosomal aberrations over prolonged passages.
Quantified DifferenceElimination of MEK-driven aneuploidy accumulation.
ConditionsExtended passaging of mESCs in defined N2B27 media.

For core facilities and translational labs, preventing aneuploidy is mandatory to ensure the reproducibility and safety of stem cell lines, making CGP77675 the superior procurement choice.

In Vivo Bone Protection (OVX Rat)
Class-level inference
Oral 10 & 50 mg/kg BID partially prevented bone loss and rescued microarchitecture in young ovariectomized rats; PP2 lacks comparable in vivo bone-protection data.
Bone resorption model-response context; differentiates from PP2's in vitro-only profile.
Model endpoint requires independent replication; inter-species extrapolation may vary.

High-Affinity Src Inhibition with Favorable Off-Target Profile

As a targeted kinase inhibitor, CGP77675 demonstrates exceptional potency against purified Src, with an IC50 of 5–20 nM[1]. It exhibits strong selectivity over other critical cellular kinases, showing significantly lower affinity for the EGF receptor (IC50 = 150 nM), v-Abl (IC50 = 310 nM), and Cdc2 (>10,000 nM) [1]. This precise inhibition profile ensures that CGP77675 effectively modulates the Src-ShcA-MAP kinase axis required for stem cell maintenance or bone resorption assays without triggering the broad, off-target cytotoxicity associated with less selective multi-kinase inhibitors.

Evidence DimensionKinase inhibition IC50
Target Compound DataSrc IC50 = 5–20 nM
Comparator Or BaselineOff-target kinases (e.g., Cdc2 IC50 > 10,000 nM; EGFR IC50 = 150 nM)
Quantified Difference>500-fold selectivity for Src over Cdc2; ~7.5-fold over EGFR.
ConditionsIn vitro kinase autophosphorylation and peptide substrate phosphorylation assays.

High selectivity ensures that the observed phenotypic effects are driven specifically by Src inhibition, reducing confounding variables in complex culture systems.

Src vs EGFR Selectivity
Cross-study comparable
CGP77675: Src IC50 5–20 nM, EGFR IC50 150 nM (~7.5-fold selectivity). PP2: approximately 1–5 fold selectivity between Src and EGFR.
Isoform-selectivity assay context; reduces confounding EGFR crosstalk in Src-signaling studies.
Selectivity margins may shift with assay conditions; confirm in cellular context.
Oral Bioavailability
Class-level inference
Oral administration effective in rodent bone resorption and cancer models; PP2 requires s.c. or i.p. injection due to poor oral bioavailability.
Supports oral exposure model for chronic in vivo research; reduces animal handling stress.
Comparative PK parameters not reported; exposure monitoring recommended.

Derivation and Maintenance of Naïve Mouse Embryonic Stem Cells (mESCs)

CGP77675 is an essential component of the 'alternative 2i' (a2i) culture system, used in combination with the GSK3 inhibitor CHIR99021 [1]. It is the optimal choice for core facilities and stem cell laboratories that need to derive and maintain mESCs in a naïve state while strictly avoiding the epigenetic degradation and aneuploidy caused by conventional MEK inhibitors [2].

Generation of High-Contribution Chimeras

Because CGP77675 preserves the developmental potential and genomic imprints of cultured stem cells, it is highly recommended for workflows culminating in blastocyst injection [2]. Cells maintained in CGP77675-supplemented media successfully contribute to all three germ layers and produce high-contribution chimeras with germline transmission capabilities [1].

Human Enhanced Naïve Stem Cell Media (HENSM) Formulation

In advanced human pluripotent stem cell (hPSC) culture, CGP77675 is frequently incorporated into defined, serum-free media formulations such as HENSM [3]. Its inclusion helps stabilize the naïve pluripotent state, characterized by dome-shaped colonies and robust pluripotency marker expression, making it critical for human developmental biology and disease modeling[3].

In Vitro Bone Resorption and Osteoclast Assays

Beyond stem cell biology, CGP77675's potent Src inhibition makes it a highly effective tool for studying osteoclast function [4]. It dose-dependently inhibits parathyroid hormone-induced bone resorption in fetal long bone cultures (IC50 = 0.8 µM), providing a reliable positive control or mechanistic probe for skeletal pharmacology and osteoporosis research[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo bone resorption research
Oral bioactivity and bone model context
Validate Src substrate phosphorylation suppression in bone tissue
Src-specific signaling in EGFR+ cells
Src/EGFR selectivity window
Confirm no confounding EGFR pathway activation
Long-term oral oncology research
Oral route compatibility and kinase selectivity
Monitor Src target engagement and off-target kinase panel
Src-mediated osteoclast function studies
Src substrate inhibition in cellular assays
Verify paxillin/Fak phosphorylation endpoints in osteoclasts

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

443.23212518 Da

Monoisotopic Mass

443.23212518 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQH27E0WRV

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

234772-64-6

Wikipedia

Cgp-77675
1: Breitenlechner CB, Kairies NA, Honold K, Scheiblich S, Koll H, Greiter E, Koch S, Schäfer W, Huber R, Engh RA. Crystal structures of active SRC kinase domain complexes. J Mol Biol. 2005 Oct 21;353(2):222-31. PubMed PMID: 16168436.
2: Zhang Q, Fairchild RL, Reich MB, Miller GG. Inhibition of Src kinases combined with CD40 ligand blockade prolongs murine cardiac allograft survival. Transplantation. 2005 Oct 27;80(8):1112-20. PubMed PMID: 16278594.

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